molecular formula C22H21N3O5 B2882029 ethyl 4-[(benzylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-16-9

ethyl 4-[(benzylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2882029
CAS No.: 899943-16-9
M. Wt: 407.426
InChI Key: NOPMURUWBVHASL-UHFFFAOYSA-N
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Description

Ethyl 4-[(benzylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, a benzylcarbamoyl group, and an ethyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(benzylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group can be introduced through a nucleophilic substitution reaction using benzyl isocyanate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(benzylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the pyridazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(benzylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 4-[(benzylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(phenylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-[(methylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 4-[(benzylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the benzylcarbamoyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-2-29-22(28)21-18(13-20(27)25(24-21)17-11-7-4-8-12-17)30-15-19(26)23-14-16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPMURUWBVHASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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